N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

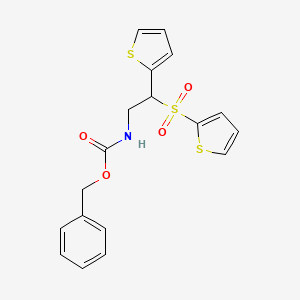

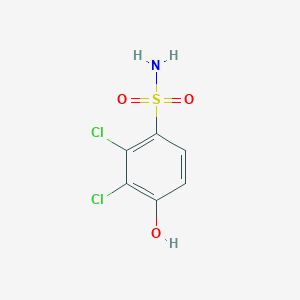

The compound seems to be a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also appears to have methoxy (-OCH3) and tosyl (CH3C6H4SO2-) functional groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as decarboxylation, aldoxime reaction, and dehydration .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic core .Aplicaciones Científicas De Investigación

Synthesis and Labeling

- Labeling with Carbon-14 : N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine has been used in the synthesis of compounds like papaverine and quinopavine, specifically labeled with carbon-14 for research purposes. This labeling aids in tracking the distribution and metabolic pathways of these compounds in biological systems (Ithakissios et al., 1974).

Radioligand Binding Studies

- Apamin-Sensitive Binding Sites : Derivatives of N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research is significant in understanding the interaction of these compounds with specific receptors in the nervous system (Graulich et al., 2006).

Metabolic Pathways

- P-glycoprotein Inhibitor Metabolism : The compound has been studied for its metabolism in the context of being a new P-glycoprotein inhibitor. This research helps to understand how the compound is metabolized in the body, which is crucial for developing effective drugs (Paek et al., 2006).

Chemical Reactions

- Reactions with Isatin : Studies on the reaction of N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine with isatin have provided insights into the formation of various chemical compounds. This is beneficial for synthetic chemistry and drug development (Brouwer et al., 1972).

Synthesis of Derivatives

- Quinazoline Derivatives Synthesis : Research includes the synthesis of quinazoline derivatives, which are important for the development of new pharmaceutical compounds (Yan et al., 2013).

Protein Kinase Inhibitors

- Inhibitors for Alzheimer's Disease : A study has evaluated novel 4-anilinoquinazoline derivatives, including N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine, as potential inhibitors for protein kinases implicated in Alzheimer's disease. This provides a path for developing new treatments for neurodegenerative diseases (Waiker et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-16-5-9-19(10-6-16)33(28,29)24-15-26-21-11-8-18(30-2)14-20(21)25(24)27-17-7-12-22(31-3)23(13-17)32-4/h5-15H,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHZNYSKSHGBNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2636171.png)

![2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2636174.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2636175.png)

![(2,4-Difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2636179.png)

![6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2636185.png)

![Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B2636186.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2636190.png)